3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid
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Overview
Description
3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid is a synthetic organic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the 4-fluorophenyl group and the amino acid side chain. Key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the 4-Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Amino Acid Side Chain: This can be accomplished through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but lacks the pyrimidine ring.
4-Fluorophenylpyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid is unique due to the combination of the pyrimidine ring and the 4-fluorophenyl group, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
CAS No. |
928714-04-9 |
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Molecular Formula |
C13H12FN3O2 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
3-amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-8(2-4-10)13-16-6-9(7-17-13)11(15)5-12(18)19/h1-4,6-7,11H,5,15H2,(H,18,19) |
InChI Key |
DYCOATPQEVTCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(CC(=O)O)N)F |
Origin of Product |
United States |
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